Methyl 2-chlorobenzene-1-carboximidate

Description

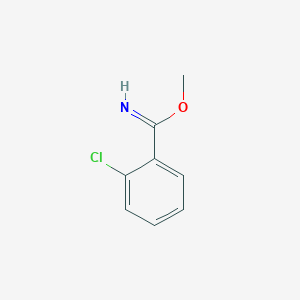

Methyl 2-chlorobenzene-1-carboximidate (C8H7ClNO) is a carboximidate ester featuring a methyl group and a 2-chlorophenyl substituent. This compound is structurally characterized by an imidate group (–N–C–O–) attached to the benzene ring at the 1-position, with a chlorine atom at the 2-position. Carboximidates are reactive intermediates in organic synthesis, often employed in glycosylation reactions, peptide coupling, and as precursors for heterocyclic compounds . The methyl ester group confers distinct physicochemical properties compared to its ethyl or bulkier alkyl analogs, such as enhanced volatility and altered solubility.

Properties

CAS No. |

89974-71-0 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

methyl 2-chlorobenzenecarboximidate |

InChI |

InChI=1S/C8H8ClNO/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,10H,1H3 |

InChI Key |

XOAVVDZYUVAVRA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chlorobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The general mechanism of the Pinner reaction includes the formation of imidates as their hydrochloride salts, often referred to as Pinner salts. This reaction typically requires an acidic environment and an alcohol as the nucleophile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Pinner reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorobenzene-1-carboximidate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom on the benzene ring can be replaced by other substituents.

Hydrolysis: The imidate group can be hydrolyzed to form esters.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of amidines.

Common Reagents and Conditions

Acid Catalysts: Used in the Pinner reaction and hydrolysis reactions.

Nucleophiles: Such as alcohols and amines, which react with the imidate group to form esters and amidines, respectively.

Major Products Formed

Esters: Formed through hydrolysis of the imidate group.

Scientific Research Applications

Methyl 2-chlorobenzene-1-carboximidate has several applications in scientific research:

Medicine: Investigated for its potential use in drug synthesis and as a building block for medicinal compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chlorobenzene-1-carboximidate involves its reactivity as an electrophile. The compound can form sigma bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Ethyl 2-Chlorobenzene-1-Carboximidate

The ethyl analog (C9H9ClNO) differs by having an ethyl ester group instead of methyl. Key comparisons include:

- Molecular Weight : The ethyl derivative (Mol. weight: 220.10 as hydrochloride ) is heavier than the methyl form (theoretical Mol. weight: 168.6).

- Reactivity : Methyl esters generally exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance compared to ethyl esters .

- Stability : The hydrochloride salt of the ethyl analog (CAS 63417-79-8) is commercially available, suggesting greater stability under acidic conditions compared to the methyl variant .

Other Methyl Esters

Methyl esters of aromatic acids, such as methyl salicylate (C8H8O3), share functional similarities but differ in substituent effects:

- Volatility : Methyl 2-chlorobenzene-1-carboximidate is expected to have higher volatility than ethyl analogs but lower than methyl salicylate, which is widely used as a volatile organic compound (VOC) in atmospheric studies .

- Electronic Effects: The electron-withdrawing chlorine substituent in this compound enhances electrophilicity at the imidate carbon, facilitating nucleophilic attacks compared to non-halogenated esters .

Substituted Benzene Carboximidates

Compounds like 2-aminobenzamides (C7H8N2O) differ in functional groups but share aromatic backbones:

- Applications: While 2-aminobenzamides are utilized in glycosylation engineering and glycan analysis , this compound is more likely employed in halogen-specific reactions, such as Suzuki-Miyaura couplings or as a directing group in catalysis.

- Solubility: The chlorine substituent in this compound reduces polarity compared to hydroxyl or amino-substituted analogs, decreasing water solubility but enhancing lipid compatibility .

Data Tables

Table 1. Key Properties of this compound and Analogs

Research Findings and Trends

- Synthetic Utility: this compound’s chlorine atom enhances its utility in cross-coupling reactions, contrasting with non-halogenated esters like methyl salicylate, which are less reactive in such contexts .

- Stability Challenges: Unlike its ethyl counterpart, the methyl variant lacks commercial availability as a hydrochloride salt, suggesting challenges in long-term storage or handling under non-inert conditions .

- Environmental Impact : Methyl esters like this compound may exhibit higher atmospheric persistence compared to ethyl analogs due to lower molecular weight, though this requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.